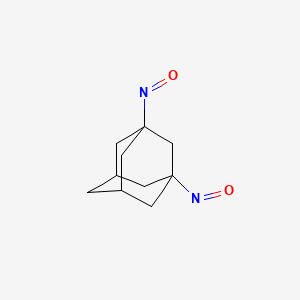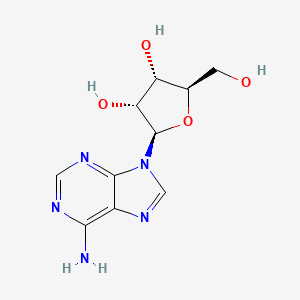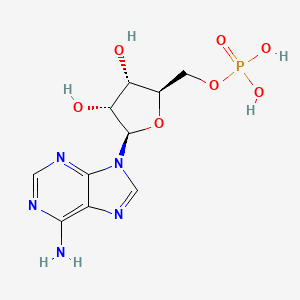
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR-1900 hydrochloride is a butyrophenone derivative used in the treatment of schizophrenia.
Aplicaciones Científicas De Investigación
Agricultural Biological Activities
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride has shown potential in agricultural applications. A study by Xin et al. (2013) reports a synthetic approach towards a similar compound, 5-fluoro-2-hydroxy butyrophenone, which exhibits potent antifungal activities against various agricultural plant fungi and herbicidal activities for specific plants. This suggests potential use in agriculture for pest and weed control (Xin, Du, Lan, & Wu, 2013).
Chemical Synthesis and Structural Analysis
The compound's structural properties and synthesis methods are explored in various studies. For example, Bonacorso et al. (2003) investigated the synthesis and crystal structure of copper(II) chloride adducts with related ligands, providing insight into its chemical properties and potential applications in materials science (Bonacorso et al., 2003).
Pharmacological Studies
Higashi et al. (2008) conducted a study on the determination of N-dealkylated metabolites of butyrophenone-type agents, highlighting the analytical methods for studying the metabolites of similar compounds. This could be significant in understanding the pharmacokinetics and metabolism of the compound (Higashi, Sakata, Nakamura, & Fujii, 2008).
Neurological Research
A study by Morikawa et al. (2020) on α-pyrrolidinononanophenone derivatives, which are structurally related to 4'-fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride, explored the neurotoxic effects of these compounds. This suggests potential relevance in neurological research and understanding the toxicological effects of similar compounds (Morikawa et al., 2020).
Biochemical Analysis Techniques
Minakata et al. (2014) developed a detection method for pyrrolidino cathinone derivatives, showcasing the analytical capabilities for similar compounds. This highlights the importance of advanced analytical techniques in detecting and studying similar chemical compounds (Minakata et al., 2014).
Propiedades
Número CAS |
21492-45-5 |
|---|---|
Nombre del producto |
4'-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride |
Fórmula molecular |
C21H25ClFNO3 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO3.ClH/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
Clave InChI |
VLXVGMDGBFTXOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
SMILES canónico |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AHR-1900 hydrochloride, AHR-1900 HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
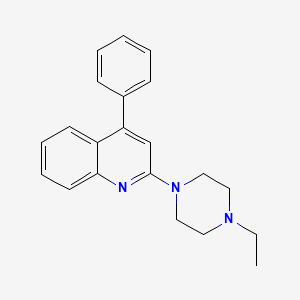
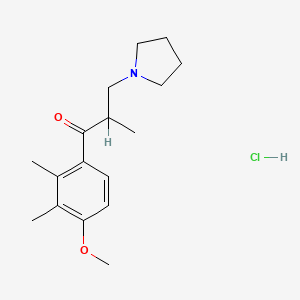

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
